Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
Overview
Description
Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is a chemical compound . It is an intermediate of N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine, a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to increase white blood cell levels in blood and hematopoietic progenitor cells in bone marrow .
Molecular Structure Analysis
This compound contains a total of 41 bonds, including 28 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 2 double bonds, and 17 aromatic bonds. It also includes 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical and Chemical Properties Analysis
The molecular formula of this compound is C18H13ClN2O5 and it has a molecular weight of 372.8 g/mol. It contains a variety of bond types and functional groups, as mentioned in the Molecular Structure Analysis section .Scientific Research Applications
Glycine's Role in Plant Stress Resistance
Glycine betaine (GB) and proline are significant organic osmolytes that accumulate in various plant species in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. These compounds are believed to enhance plant stress tolerance by maintaining enzyme and membrane integrity and mediating osmotic adjustment. Research suggests that exogenous application of GB or proline to plants under stress conditions can lead to significant increases in growth and crop yield, highlighting their potential in improving plant abiotic stress resistance (Ashraf & Foolad, 2007).
Glycine in Human Health: Sleep Improvement and Potential Therapeutic Applications
Glycine is a non-essential amino acid that plays a critical role in both excitatory and inhibitory neurotransmission. It has been found to significantly ameliorate subjective sleep quality in individuals with insomniac tendencies. Oral administration of glycine to rats resulted in a significant increase in plasma and cerebrospinal fluid glycine concentrations and a decrease in core body temperature, which might explain its effect on sleep. These findings suggest glycine's potential for improving sleep quality and its broader implications for health protection (Bannai & Kawai, 2012).
Glycine as an Immunomodulatory Agent
Glycine has been identified as having anti-inflammatory, immunomodulatory, and cytoprotective effects. It protects against a variety of conditions including shock caused by hemorrhage, endotoxin, and sepsis, as well as ischemia/reperfusion injury to various organs. Glycine acts on inflammatory cells such as macrophages to suppress the activation of transcription factors and the formation of free radicals and inflammatory cytokines. These multiple protective effects make glycine a promising treatment strategy for inflammatory diseases (Zhong et al., 2003).
Glycine in Nitrogen Metabolism and Plant Growth
Glycine plays a crucial role in nitrogen uptake, fixation, and response to fertilizer N in soybeans, affecting seed yield, nitrogen uptake, and biological N2 fixation. The relationship between these variables has been extensively studied, indicating that optimizing glycine and other amino acids' roles in nitrogen metabolism could enhance crop yield and efficiency in high-yield environments (Salvagiotti et al., 2008).
Properties
IUPAC Name |
2-[(1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c19-17-13-8-11(26-10-4-2-1-3-5-10)6-7-12(13)16(24)15(21-17)18(25)20-9-14(22)23/h1-8,24H,9H2,(H,20,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAUESXRNXRXCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Cl)C(=O)NCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463927 | |
Record name | Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808116-60-1 | |
Record name | Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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